molecular formula C19H14N4O4S B6580412 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1029793-78-9

7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B6580412
CAS No.: 1029793-78-9
M. Wt: 394.4 g/mol
InChI Key: MPXQAXAUSXFJIB-UHFFFAOYSA-N
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Description

The compound 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS: 1111974-20-9) is a structurally complex quinazoline derivative with a molecular formula of C₂₀H₁₆N₄O₄S and a molecular weight of 408.43 g/mol . Its core structure consists of a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold fused with a 1,3-dioxolane ring, which enhances planarity and rigidity. Key substituents include a methyl group at position 7 and a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety at position 5.

Properties

IUPAC Name

7-methyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-23-18(24)12-7-14-15(26-10-25-14)8-13(12)20-19(23)28-9-16-21-17(22-27-16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQAXAUSXFJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase isoforms and peroxisome proliferator-activated receptors (PPARs). The oxadiazole moiety in the compound is known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy. Additionally, the compound may act as a dual agonist for PPARα/δ, influencing lipid metabolism and energy homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARs can modulate the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels and energy balance. Furthermore, its inhibition of carbonic anhydrase isoforms can affect cellular pH regulation and ion transport.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The oxadiazole moiety binds to the active site of carbonic anhydrase isoforms, inhibiting their enzymatic activity. This inhibition disrupts the conversion of carbon dioxide to bicarbonate, affecting cellular pH balance. Additionally, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to receptor activation and subsequent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates lipid metabolism and energy homeostasis without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and albumin, facilitating its distribution to various tissues. Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects. The presence of specific targeting signals in the compound’s structure may direct it to particular cellular compartments, enhancing its activity and function.

Biological Activity

The compound 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure includes a quinazolinone core fused with a dioxole ring and a 1,2,4-oxadiazole moiety , which is known for its pharmacological properties. The presence of the oxadiazole ring is particularly significant as it has been associated with various biological activities including anti-inflammatory and anticancer effects.

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
HCT11610.1Apoptosis
MCF718.78Cell cycle arrest

The compound under review has shown promising results in preliminary tests against various cancer cell lines, suggesting its potential as an effective anticancer agent.

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies have shown that related oxadiazole compounds exhibit enhanced activity against gram-positive bacteria compared to gram-negative strains.

MicroorganismActivity
Bacillus cereusEffective
Bacillus thuringiensisEffective

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Properties

Compounds similar to the one have been reported to possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity profiles.
  • Antimicrobial Testing : A study involving the synthesis of new oxadiazole derivatives revealed potent antibacterial activity against specific strains of bacteria, indicating their potential use in treating bacterial infections.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazole derivatives act by inhibiting key enzymes involved in tumor growth and inflammation.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Core Structure Variations

  • This contrasts with pyridazine derivatives (e.g., ), which lack fused rings and exhibit reduced molecular weight (~374 vs. 408), likely influencing solubility and bioavailability .
  • Triazoloquinazolinones (e.g., ) replace the oxadiazole with a triazole ring, altering hydrogen-bonding capacity. The cinnamoyl group in these derivatives may enhance lipophilicity but reduce metabolic stability compared to the target’s oxadiazole .

Substituent Effects

  • However, the pyridazine derivative’s 4-ethylphenyl substituent introduces steric bulk absent in the target’s structure .
  • Methoxy groups in tetrahydroquinazolinones increase polarity but may reduce blood-brain barrier penetration compared to the target’s methyl and dioxolo substituents.

Molecular Weight and Drug-Likeness

  • Pyridazine derivatives (e.g., 374.46 ) are more compliant, while tetrahydroquinazolinones (estimated >500 ) likely exhibit poor pharmacokinetics.

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